molecular formula C14H10ClFO3 B14020235 4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid

4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid

Cat. No.: B14020235
M. Wt: 280.68 g/mol
InChI Key: CHDSKGPMBVKWFE-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid is an organic compound that belongs to the class of substituted benzoic acids This compound is characterized by the presence of a benzyloxy group at the 4-position, a chlorine atom at the 5-position, and a fluorine atom at the 2-position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide, followed by chlorination and fluorination reactions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the benzylation process .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The chlorine and fluorine atoms can be reduced under specific conditions to yield different substituted benzoic acids.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted benzoic acids .

Scientific Research Applications

4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine and fluorine atoms can influence the compound’s electronic properties. These interactions can affect enzyme activity, receptor binding, and other biological processes .

Comparison with Similar Compounds

    4-(Benzyloxy)benzoic acid: Lacks the chlorine and fluorine substituents.

    5-Chloro-2-fluorobenzoic acid: Lacks the benzyloxy group.

    4-(Benzyloxy)-2-fluorobenzoic acid: Lacks the chlorine substituent.

Uniqueness: 4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid is unique due to the combination of the benzyloxy, chlorine, and fluorine substituents on the benzoic acid ring. This unique structure imparts specific chemical and biological properties that can be exploited in various applications .

Properties

Molecular Formula

C14H10ClFO3

Molecular Weight

280.68 g/mol

IUPAC Name

5-chloro-2-fluoro-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C14H10ClFO3/c15-11-6-10(14(17)18)12(16)7-13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)

InChI Key

CHDSKGPMBVKWFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)F)C(=O)O)Cl

Origin of Product

United States

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